Methyl 2-bromo-2,3-dichloropropanoate
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Overview
Description
Methyl 2-bromo-2,3-dichloropropanoate is an organic compound with the molecular formula C4H5BrCl2O2. It is a halogenated ester that contains bromine and chlorine atoms, making it a compound of interest in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2,3-dichloropropanoate can be synthesized through the halogenation of methyl 2,3-dichloropropionate. The reaction involves the addition of bromine to the compound under controlled conditions. The process typically requires a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-2,3-dichloropropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The ester group can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed
Major Products Formed
Substitution Reactions: Products include various substituted esters and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Products include carboxylic acids and primary alcohols
Scientific Research Applications
Methyl 2-bromo-2,3-dichloropropanoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-bromo-2,3-dichloropropanoate involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, forming new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-dichloropropanoate: Similar structure but lacks the bromine atom.
Methyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of chlorine atoms.
Methyl 2,3-dibromopropanoate: Contains two bromine atoms instead of chlorine
Uniqueness
Methyl 2-bromo-2,3-dichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one type of halogen .
Properties
CAS No. |
5440-99-3 |
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Molecular Formula |
C4H5BrCl2O2 |
Molecular Weight |
235.89 g/mol |
IUPAC Name |
methyl 2-bromo-2,3-dichloropropanoate |
InChI |
InChI=1S/C4H5BrCl2O2/c1-9-3(8)4(5,7)2-6/h2H2,1H3 |
InChI Key |
VLOFZLUZKNKBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCl)(Cl)Br |
Origin of Product |
United States |
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